(4-Fluoro-3-piperazin-1-ylphenyl)methanol
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Overview
Description
(4-Fluoro-3-piperazin-1-ylphenyl)methanol is an organic compound that features a fluorine atom, a piperazine ring, and a phenyl group with a methanol substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-piperazin-1-ylphenyl)methanol typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Phenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Addition of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid.
Scientific Research Applications
(4-Fluoro-3-piperazin-1-ylphenyl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-piperazin-1-ylphenyl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-piperazin-1-ylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Fluoro-3-piperazin-1-ylphenyl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The presence of the methanol group in (4-Fluoro-3-piperazin-1-ylphenyl)methanol may confer unique properties, such as specific interactions with biological targets or distinct chemical reactivity.
Properties
Molecular Formula |
C11H15FN2O |
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Molecular Weight |
210.25 g/mol |
IUPAC Name |
(4-fluoro-3-piperazin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-9(8-15)7-11(10)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
InChI Key |
FGQRHLHRBLTFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)CO)F |
Origin of Product |
United States |
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